2-Cyclopropyl-2-acetamidopropanoic acid
Description
Structural Significance and Synthetic Utility within Cyclopropyl (B3062369) Amino Acid Chemistry
The incorporation of a cyclopropane (B1198618) ring into amino acid structures is a well-established strategy for introducing conformational constraints. nih.govacs.org This rigidity can be highly advantageous in the design of peptidomimetics, as it can lock the peptide backbone into a specific bioactive conformation, potentially leading to enhanced binding affinity and selectivity for biological targets. nih.gov The cyclopropyl group, with its unique electronic properties and steric bulk, can also influence the metabolic stability of peptides by protecting adjacent peptide bonds from enzymatic degradation. google.com
The synthetic utility of 2-Cyclopropyl-2-acetamidopropanoic acid lies in its potential as a precursor to novel peptides and other complex molecules. The presence of both a carboxylic acid and an N-acetylated amine allows for its incorporation into peptide chains through standard peptide coupling techniques. The α,α-disubstitution pattern, featuring both a cyclopropyl and a methyl group, offers a distinct steric and electronic profile compared to other known cyclopropyl amino acids.
While specific research on this compound is not extensively documented in publicly available literature, its synthesis can be envisioned through established methodologies for creating α,α-disubstituted amino acids. Two prominent historical methods are the Strecker synthesis and the Bucherer-Bergs reaction, both of which can utilize a ketone as a starting material. wikipedia.orgalfa-chemistry.comwikipedia.org In the case of this compound, the logical precursor would be cyclopropyl methyl ketone.
Potential Synthetic Pathways:
Strecker Synthesis: This method involves the reaction of a ketone (cyclopropyl methyl ketone) with ammonia (B1221849) and a cyanide source (like hydrogen cyanide or potassium cyanide) to form an α-aminonitrile. wikipedia.orgjk-sci.com Subsequent hydrolysis of the nitrile group yields the corresponding α-amino acid. wikipedia.org The resulting 2-amino-2-cyclopropylpropanoic acid could then be N-acetylated using acetyl chloride or acetic anhydride (B1165640) to yield the final product.
Bucherer-Bergs Reaction: This one-pot synthesis combines a ketone, ammonium (B1175870) carbonate, and a cyanide salt to produce a hydantoin (B18101) intermediate. alfa-chemistry.comwikipedia.orgmdpi.com Hydrolysis of the hydantoin ring then affords the desired α,α-disubstituted amino acid. alfa-chemistry.com Similar to the Strecker pathway, a final N-acetylation step would be required.
Interactive Data Table: Potential Synthetic Precursors and Intermediates
| Compound Name | Molecular Formula | Role in Synthesis | Potential Synthetic Method |
| Cyclopropyl methyl ketone | C₅H₈O | Starting Material | Strecker, Bucherer-Bergs |
| 2-Amino-2-cyclopropylpropanoic acid | C₆H₁₁NO₂ | Intermediate | Strecker, Bucherer-Bergs |
| 5-Cyclopropyl-5-methylhydantoin | C₇H₁₀N₂O₂ | Intermediate | Bucherer-Bergs |
| Acetyl chloride | C₂H₃ClO | Acetylating Agent | N-acetylation |
| Acetic anhydride | C₄H₆O₃ | Acetylating Agent | N-acetylation |
Historical Development and Evolution of Acetamido-Functionalized Organic Compounds in Research
The acetamido group (CH₃CONH-) is a fundamental functional group in organic chemistry and has a long history in the development of therapeutic agents. Its presence can significantly influence a molecule's physicochemical properties, such as solubility, stability, and ability to participate in hydrogen bonding.
Historically, the acetylation of amines has been a common strategy in drug design. nih.gov This modification can alter the pharmacokinetic profile of a compound, for instance, by modulating its absorption, distribution, metabolism, and excretion (ADME) properties. N-acetylation is also a significant biological process, with N-terminal acetylation being one of the most common post-translational modifications of proteins in eukaryotes. wikipedia.orgwikipedia.org This natural occurrence underscores the biological relevance of the acetamido group.
Overview of Research Paradigms and Theoretical Frameworks Applicable to this compound
While direct experimental studies on this compound are limited, its behavior and potential applications can be understood through existing research paradigms and theoretical frameworks applied to related molecules.
Conformational Analysis: The primary paradigm for studying cyclopropyl-containing amino acids is conformational analysis. acs.org Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to predict the preferred backbone dihedral angles (phi and psi) when this amino acid is incorporated into a peptide. escholarship.orgnih.gov These studies help in understanding how the rigid cyclopropyl group restricts the conformational freedom of the peptide chain, which is crucial for designing peptides with specific secondary structures like β-turns or helical motifs. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): Should this compound be used in the development of bioactive molecules, QSAR studies would be a relevant paradigm. By synthesizing a series of derivatives and measuring their biological activity, mathematical models can be developed to correlate specific structural features with activity.
Theoretical Frameworks:
Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. This information is valuable for predicting its reactivity and potential non-covalent interactions with a biological target.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | - |
| Molecular Weight | 171.19 g/mol | - |
| CAS Number | 95525-82-9 | - |
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-2-cyclopropylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-8(2,7(11)12)6-3-4-6/h6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQKLKHJGPCATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C1CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Mechanistic Investigations of Chemical Reactivity Involving 2 Cyclopropyl 2 Acetamidopropanoic Acid
Reactivity Profiles of the Cyclopropane (B1198618) Ring System in Organic Transformations
The three-membered cyclopropane ring is characterized by significant ring strain (approximately 27 kcal/mol), which imparts alkene-like character to its C-C bonds. This strain can be harnessed in various organic transformations, leading to ring-opening reactions that form linear alkyl chains. The presence of an adjacent quaternary center substituted with amide and carboxylic acid groups significantly influences the regioselectivity and facility of these reactions.
Mechanistic Pathways of Nucleophilic Additions to Cyclopropene (B1174273) Intermediates
While direct nucleophilic attack on the stable cyclopropane ring of 2-Cyclopropyl-2-acetamidopropanoic acid is unlikely, the formation of a cyclopropene intermediate via an elimination reaction could pave the way for subsequent nucleophilic additions. This pathway is typically initiated from a halocyclopropane precursor. Although not directly applicable to the parent compound, understanding this reactivity is crucial for its derivatives.
In analogous systems, a formal nucleophilic substitution on a bromocyclopropane (B120050) can proceed through a dehydrohalogenation-addition mechanism. harvard.edu A base abstracts a proton, leading to the elimination of HBr and the formation of a highly strained cyclopropene intermediate. The nucleophile then adds across the double bond. The stereoselectivity of this addition can be controlled by strategically positioned functional groups. For instance, a carboxamide group, similar to the acetamido group in the target compound, can direct the incoming nucleophile to the same face of the ring (cis-directing) through coordination with an alkali metal cation. harvard.edu
Table 1: Regioselectivity in Nucleophilic Addition to a Directed Cyclopropene Intermediate
| Nucleophile | Metal Cation | Solvent | Product Configuration | Reference |
| Phenoxide | Na⁺ | THF | cis | harvard.edu |
| Alkoxide | Na⁺ | THF | cis | harvard.edu |
| Amide | Li⁺ | Ether | Poor Diastereoselectivity | acs.org |
This table presents representative data from analogous systems to illustrate the directing effect of amide groups in nucleophilic additions to cyclopropene intermediates.
Ring-Opening Reactions and Subsequent Rearrangement Mechanisms
The cyclopropane ring in structures related to this compound can be opened under various conditions, including acid catalysis, metal catalysis, or reductive cleavage.
Acid-Catalyzed Ring Opening: In the presence of a strong acid, the cyclopropane ring can be protonated. For cyclopropanes bearing a vinyl or carbonyl group, this protonation can lead to a carbocationic intermediate that triggers ring opening to relieve strain. For N-cyclopropyl amides, Lewis acids like AlCl₃ can promote a ring-opening rearrangement. The proposed mechanism involves coordination of the Lewis acid to the amide oxygen, which facilitates the cleavage of the cyclopropyl (B3062369) C-C bond distal to the nitrogen, forming a stabilized carbocation. This intermediate can then be trapped by a nucleophile (like a chloride ion from the catalyst) or undergo further rearrangement. A "Heine-type" aziridine (B145994) intermediate has also been proposed in these transformations. nih.govepfl.ch
Metal-Catalyzed Ring Opening: Transition metals such as palladium (Pd) and nickel (Ni) are effective catalysts for the C-C bond activation of strained rings. nih.gov Oxidative addition of the metal into a C-C bond of the cyclopropane ring forms a metallacyclobutane intermediate. This intermediate can then undergo various reactions, such as reductive elimination or insertion, leading to functionalized products. For instance, Pd(0)-catalyzed ring opening of cyclopropyl sulfonates has been used to generate 1,3-dienylamines. nih.gov Reductive opening of a cyclopropane ring in α,α-cyclopropanated amino acids has been achieved electrochemically using Ni(II)-Schiff base complexes, leading to the formation of dehydroalanine (B155165) derivatives. nih.gov
A radical-based ring-opening is also possible. The radical clock experiment using (1-cyclopropylvinyl)benzene has shown that a radical intermediate at the benzylic position leads to the ring-opened product, demonstrating the facility of this cleavage. acs.org
Amide Bond Reactivity and Stability Considerations
The acetamido and carboxylic acid functionalities are central to the stability and biochemical interactions of the molecule. Their reactivity is primarily centered on nucleophilic acyl substitution.
Hydrolytic Mechanisms of the Amide and Carboxylic Acid Functionalities
The amide bond is generally stable but can be hydrolyzed under acidic, basic, or enzymatic conditions. The carboxylic acid exists in equilibrium with its carboxylate form depending on the pH.
Acid Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic. A water molecule then attacks the activated carbonyl, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine (in this case, the amino acid moiety) lead to the formation of acetic acid and the corresponding cyclopropyl amino acid.
Base Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to eject the amide anion. A final proton transfer from the initially formed carboxylic acid yields the carboxylate and the free amino acid.
Enzymatic Hydrolysis: Acylase I, an enzyme found in porcine kidney and Aspergillus fungus, is known to catalyze the enantioselective hydrolysis of N-acyl amino acids. harvard.eduacs.org Studies have demonstrated that this enzyme accepts a wide range of substrates, including those with unnatural side chains like cyclopropyl groups. harvard.edu The enzyme selectively hydrolyzes the L-enantiomer of the N-acyl amino acid, leaving the D-enantiomer unreacted, which is a common method for kinetic resolution. harvard.edudss.go.th
Table 2: Kinetic Parameters for Acylase I-Catalyzed Hydrolysis of N-Acyl Amino Acids
| Substrate | Kₘ (mM) | Vₘₐₓ (nmol/min/mg enzyme) | Reference |
| N-Acetyl-L-methionine | 1.36 | 7.48 | dss.go.th |
| N-Acetyl-L-glutamine | 11.4 | 5.54 | dss.go.th |
| N-Chloroacetyl-α-cyclopropylglycine | N/A | Rate observed | harvard.edu |
This table shows comparative kinetic data for Acylase I, highlighting its activity on various substrates, including a related cyclopropyl amino acid derivative.
Formation and Cleavage Pathways of Amide Bonds
The formation of the amide bond in this compound would typically involve the acylation of the parent amino acid, 2-amino-2-cyclopropylpropanoic acid. This is commonly achieved by reacting the amino acid with an activated acetic acid derivative, such as acetyl chloride or acetic anhydride (B1165640), often under basic conditions to neutralize the generated acid and deprotonate the amino group. Peptide coupling reagents (e.g., DCC, EDC) can also be used to facilitate the reaction between the free amino acid and acetic acid.
Cleavage pathways, other than hydrolysis, are less common but can be achieved under specific conditions. For instance, strong reducing agents can reduce the amide to an amine, although this often requires harsh conditions that may affect other functional groups.
Stereochemical Outcomes and Chiral Induction in Reactions of the Compound
The central α-carbon of this compound is a stereocenter. This inherent chirality can significantly influence the stereochemical outcome of reactions occurring at other parts of the molecule, a process known as chiral induction.
In ring-opening reactions, the stereochemistry of the α-carbon can direct the approach of a reagent or catalyst, leading to a preference for one diastereomer over another. For example, in a metal-catalyzed C-H activation or ring-opening, a chiral ligand or the substrate's own chirality can lead to an enantioselective or diastereoselective transformation. acs.org The stereoselective synthesis of unnatural α-amino acid derivatives has been achieved via photoredox catalysis by C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, resulting in excellent diastereoselectivity at the α-position. nih.gov
Similarly, if a reaction were to create a new stereocenter on the cyclopropane ring, the existing α-stereocenter would likely exert a diastereoselective influence. The acetamido group, due to its size and potential for hydrogen bonding or chelation, can play a crucial role in directing the stereochemical course of such reactions, favoring the formation of one diastereomer. The predictable stereoselectivity of cyclopropanation reactions is a well-established field, often relying on chiral catalysts or auxiliaries to achieve high levels of enantiomeric excess. nih.gov The inherent chirality of the amino acid backbone itself provides a powerful tool for controlling the stereochemistry of subsequent modifications.
Iv. Advanced Spectroscopic and Structural Elucidation of 2 Cyclopropyl 2 Acetamidopropanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Configuration Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to map the complete covalent framework and deduce the relative stereochemistry of the molecule.
The structural backbone of 2-Cyclopropyl-2-acetamidopropanoic acid is systematically pieced together using a combination of NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum provides initial information on the number and chemical environment of protons. The spectrum of this compound is expected to show distinct signals for the acetamido methyl group, the cyclopropyl (B3062369) protons, the amide proton, and the carboxylic acid proton. The cyclopropyl protons typically appear in the upfield region, often as complex multiplets due to geminal and vicinal coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key resonances are anticipated for the carbonyl carbons of the carboxylic acid and the amide, the quaternary C2 carbon, the acetamido methyl carbon, and the carbons of the cyclopropyl ring.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine and methylene (B1212753) protons within the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different structural fragments. For instance, HMBC would show a correlation from the acetamido methyl protons to the amide carbonyl carbon, and from the cyclopropyl protons to the quaternary C2 carbon, unequivocally establishing the connectivity of the molecule.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.5 | br s | 1H | -COOH |
| 6.80 | s | 1H | -NH- |
| 2.05 | s | 3H | -C(O)CH₃ |
| 1.55 | s | 3H | C2-CH₃ |
| 1.10 - 1.20 | m | 1H | Cyclopropyl-CH |
| 0.40 - 0.60 | m | 4H | Cyclopropyl-CH₂ |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 178.0 | -COOH |
| 170.5 | -C(O)CH₃ |
| 59.0 | C2 |
| 23.5 | -C(O)CH₃ |
| 22.0 | C2-CH₃ |
| 15.0 | Cyclopropyl-CH |
| 3.5 | Cyclopropyl-CH₂ |
Table 3: Key Hypothetical HMBC Correlations for this compound
| Proton Signal (δ ppm) | Correlated Carbon(s) (δ ppm) |
| 2.05 (-C(O)CH₃) | 170.5 (-C(O)CH₃), 59.0 (C2) |
| 1.55 (C2-CH₃) | 59.0 (C2), 15.0 (Cyclopropyl-CH), 3.5 (Cyclopropyl-CH₂) |
| 1.10 - 1.20 (Cyclopropyl-CH) | 59.0 (C2), 22.0 (C2-CH₃), 3.5 (Cyclopropyl-CH₂) |
Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Determining the enantiomeric purity is often a critical aspect of its analysis. Chiral NMR shift reagents, typically lanthanide complexes, can be used for this purpose. These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of signals in the NMR spectrum for the two enantiomers. The integration of these separated signals allows for the quantification of the enantiomeric excess (ee).
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₁₃NO₃), the expected exact mass would be calculated and compared to the experimentally determined value, typically with a mass accuracy in the parts-per-million (ppm) range, to confirm the molecular formula.
Table 4: Hypothetical High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
| [M+H]⁺ | 172.0968 | 172.0971 |
| [M+Na]⁺ | 194.0788 | 194.0790 |
In tandem mass spectrometry, the molecular ion is isolated and then fragmented to produce a characteristic pattern of daughter ions. The fragmentation pathway provides further confirmation of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the carboxylic acid group (-45 Da), the loss of the acetamido group (-58 Da), and cleavage of the cyclopropyl ring.
Table 5: Hypothetical MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 172.1)
| Fragment m/z | Proposed Loss | Proposed Fragment Structure |
| 127.1 | Loss of COOH (-45) | [C₆H₁₂NO]⁺ |
| 114.1 | Loss of NH₂COCH₃ (-58) | [C₆H₉O₂]⁺ |
| 86.1 | Loss of C₄H₅O₂ (-85) | [C₄H₈NO]⁺ (from cleavage of cyclopropyl and carboxyl) |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and the C-H stretches of the alkyl and cyclopropyl groups.
Table 6: Hypothetical Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| 3280 | Medium | N-H stretch (Amide) |
| 3080 | Weak | C-H stretch (Cyclopropyl) |
| 2980, 2870 | Medium | C-H stretch (Alkyl) |
| 1715 | Strong | C=O stretch (Carboxylic acid) |
| 1650 | Strong | C=O stretch (Amide I) |
| 1550 | Strong | N-H bend (Amide II) |
V. Computational and Theoretical Chemistry Studies of 2 Cyclopropyl 2 Acetamidopropanoic Acid
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Cyclopropyl-2-acetamidopropanoic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be used to determine its most stable three-dimensional structure. researchgate.net These calculations optimize the molecular geometry by finding the lowest energy arrangement of the atoms.
Key parameters obtained from DFT studies include bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. The conformational rigidity conferred by the cyclopropyl (B3062369) group is a key feature that can be quantified through these calculations. acs.org The relative stabilities of different conformers, such as those arising from the rotation of the acetamido and carboxylic acid groups, can also be assessed.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Value |
| C-C (cyclopropyl) bond length | ~1.51 Å |
| C-C (acid) bond length | ~1.54 Å |
| C-N (amide) bond length | ~1.35 Å |
| O-C-O (carboxyl) bond angle | ~125° |
| C-N-C (amide) bond angle | ~122° |
Note: This table is illustrative and represents typical values that would be obtained from DFT calculations.
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are invaluable for predicting the spectroscopic properties of this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of various spectra.
For instance, calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Similarly, predictions of nuclear magnetic resonance (NMR) chemical shifts are crucial for structure elucidation. nih.gov The calculated spectroscopic data can be compared with experimental results to confirm the synthesized structure.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (cyclopropyl CH) | 0.4 - 0.8 ppm |
| ¹³C NMR Chemical Shift (quaternary C) | 60 - 70 ppm |
| IR Stretching Frequency (C=O, acid) | ~1720 cm⁻¹ |
| IR Stretching Frequency (C=O, amide) | ~1650 cm⁻¹ |
Note: This table is illustrative and provides an example of the type of data generated by ab initio calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and interacts with its environment.
By simulating the molecule in a solvent, such as water, MD can map out its conformational landscape, identifying the most populated conformers and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target. nih.gov Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonds with solvent molecules or other solutes. nih.gov
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition state structures and calculate the activation energies.
For example, the synthesis of this molecule or its participation in further chemical transformations can be modeled. nih.gov This provides a detailed, step-by-step understanding of the reaction pathway, which can be used to optimize reaction conditions and predict the formation of byproducts.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ligand Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com If this compound were part of a library of compounds being tested for a specific therapeutic purpose, QSAR could be employed to develop a predictive model. nih.gov
This involves calculating a variety of molecular descriptors for each compound, such as steric, electronic, and hydrophobic properties. These descriptors are then used to build a mathematical model that relates them to the observed biological activity. The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective ligands.
Vi. Design, Synthesis, and Characterization of 2 Cyclopropyl 2 Acetamidopropanoic Acid Derivatives
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, readily undergoing transformations to form esters, amides, and various carbonyl compounds.
The conversion of the carboxylic acid to esters and amides is a fundamental strategy in medicinal chemistry to enhance membrane permeability and modify binding interactions.
Esterification: The synthesis of esters from 2-Cyclopropyl-2-acetamidopropanoic acid can be achieved through standard methods such as Fischer esterification. This involves reacting the amino acid with an alcohol (e.g., methanol, ethanol) under acidic conditions. aklectures.comyoutube.com The amino group is already protected as an acetamide, preventing self-condensation and other side reactions. aklectures.com
Amidation: Direct amidation of the unprotected amino acid with a wide range of primary and secondary amines can be accomplished using various coupling reagents or Lewis acid catalysts. nih.gov Reagents like B(OCH₂CF₃)₃ or Ti(OiPr)₄ have been shown to facilitate the formation of the corresponding amino amides from N-protected amino acids. nih.gov This approach allows for the introduction of diverse functionalities by varying the amine component.
| Reactant | Reagent/Conditions | Product Type | Ref. |
| Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄) | Ester | aklectures.comyoutube.com |
| Amine (R'R''NH) | Lewis Acid (e.g., Ti(OiPr)₄) | Amide | nih.gov |
| Amine (R'R''NH) | Coupling Reagents (e.g., DCC, EDC) | Amide | nih.gov |
Table 1: General Conditions for Esterification and Amidation Reactions.
Reduction or conversion of the carboxylic acid to other carbonyl functionalities provides access to key synthetic intermediates and novel derivatives.
Alcohols: The carboxylic acid group of N-protected amino acids can be reduced to a primary alcohol. acs.orgcore.ac.uk Common methods involve the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes. researchgate.net A milder, catalytic approach utilizes ammonia-borane in the presence of catalytic TiCl₄ at room temperature, which is tolerant of various functional groups, including the N-acetyl protection. acs.orgorganic-chemistry.org Another strategy involves activating the carboxylic acid as a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with sodium borohydride (NaBH₄). core.ac.uk
Aldehydes: The partial reduction of the carboxylic acid or its derivatives to an aldehyde can be challenging. One method involves the reduction of an activated ester or a Weinreb amide derivative. Reduction of an N-protected amino acid ester with diisobutylaluminium hydride (DIBAL-H) at low temperatures can yield the corresponding amino aldehyde, though over-reduction to the alcohol is a common side reaction. core.ac.uk
Ketones: Ketones can be synthesized from carboxylic acids by reaction with organometallic reagents. The use of organolithium or Grignard reagents with Weinreb amides (N-methoxy-N-methyl amides) is a classic method that prevents over-addition to form a tertiary alcohol. chemistrysteps.com More direct methods involve reacting the carboxylic acid with excess alkyl cyanocuprates or using in situ generated activated esters that react with Grignard reagents in the presence of a copper catalyst. organic-chemistry.org These methods have been shown to be effective for amino acids with minimal loss of enantiomeric purity. organic-chemistry.org
| Starting Material | Reagent(s) | Product | Ref. |
| Carboxylic Acid | NaBH₄ / I₂ or TiCl₄ / NH₃-BH₃ | Alcohol | acs.orgresearchgate.netorganic-chemistry.org |
| Carboxylic Acid | 1. Ethyl Chloroformate 2. NaBH₄ | Alcohol | core.ac.uk |
| Ester Derivative | DIBAL-H (low temp.) | Aldehyde | core.ac.uk |
| Carboxylic Acid | R₂CuLi·LiCN or R-MgBr / CuI | Ketone | organic-chemistry.org |
Table 2: Reagents for Conversion of Carboxylic Acid Moiety.
Derivatization of the Acetamido Group
The acetamido group provides another handle for structural modification, either through direct manipulation or via a deprotection-rederivatization sequence.
N-Alkylation: The nitrogen of the acetamido group is generally less nucleophilic than a free amine. However, N-alkylation of N-protected amino acids can be achieved. Methods often involve the use of a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. monash.edu For instance, using a hindered base like potassium tert-butoxide can generate the amide anion, which is then alkylated. google.com Catalytic strategies for the direct N-alkylation of unprotected amino acids with alcohols have also been developed, which could potentially be adapted. nih.gov
N-Acylation: While the existing N-acetyl group makes further N-acylation less straightforward, a deacetylation-reacylation sequence is a viable path. Alternatively, for related heterocyclic systems, acetylation of a precursor amino group is a standard procedure, often using acetic anhydride. mdpi.com This suggests that if the acetyl group were to be removed, re-acylation with different acylating agents (e.g., benzoyl chloride, propionyl chloride) would be a feasible strategy to introduce diverse acyl moieties. nih.gov
The N-acetyl group is chemically stable, but it can be removed under specific conditions to liberate the free amine. researchgate.net This free amine is a versatile functional group for a wide array of derivatizations.
Deacetylation: Enzymatic methods using N-acetyl amino acid deacetylases offer a mild and specific way to hydrolyze the acetyl group. researchgate.net Chemical methods, such as alcoholytic deacetylation using trifluoroacetic acid in methanol at elevated temperatures, have also been developed. nih.gov While harsh acidic or basic hydrolysis can also cleave the amide bond, these conditions risk racemization or cleavage of other labile bonds.
Subsequent Functionalization: Once deacetylated, the resulting 2-amino-2-cyclopropylpropanoic acid can undergo numerous reactions typical of primary amines. These include:
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form N-alkylated derivatives.
Acylation: Reaction with acyl chlorides or anhydrides to form a wide variety of new amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Chemical Modifications of the Cyclopropyl (B3062369) Ring System
The cyclopropyl ring is a key feature of the molecule, imparting conformational rigidity. researchgate.netiris-biotech.de While the three-membered ring is generally stable, it is susceptible to ring-opening reactions under certain conditions, particularly those involving strong acids, high temperatures, or transition metal catalysis. These reactions, however, would fundamentally alter the core scaffold of the molecule. More subtle modifications typically involve the synthesis of analogs with substituted cyclopropane (B1198618) rings from the outset, rather than post-synthetic modification of the existing ring. nih.gov The synthesis of cyclopropyl amino acids often involves methods like carbene addition to alkenes or the Kulinkovich cyclopropanation of esters and amides, which allow for the incorporation of substituents onto the ring structure during the synthetic sequence. researchgate.net
Regioselective Substitution Reactions on the Cyclopropyl Ring
Direct and regioselective functionalization of the cyclopropyl ring in derivatives of this compound presents a formidable challenge due to the inherent stability of the C-C bonds. However, advancements in transition-metal-catalyzed C-H activation and diastereoselective cyclopropanation of substituted alkenes offer viable pathways to introduce substituents onto the three-membered ring.
One approach involves the synthesis of substituted cyclopropyl derivatives through the cyclopropanation of appropriately functionalized alkenes. Iron(II) chloride-catalyzed cyclopropanation, for instance, allows for the coupling of a broad range of alkenes with non-stabilized alkyl carbenes derived from aliphatic aldehydes. nih.gov This method provides access to novel cyclopropanes with various substituents, which can then be elaborated into the desired amino acid derivatives. The diastereoselectivity of such reactions is a critical factor, and methods for achieving high diastereoselectivity in the synthesis of nitrile-substituted cyclopropanes have been developed, offering complementary stereochemical outcomes to traditional metal-catalyzed approaches. nih.gov
Another strategy focuses on the direct C-H functionalization of a pre-formed cyclopropyl ring. While specific examples on the this compound scaffold are not extensively reported, the principles of transition-metal-catalyzed C-H activation are broadly applicable. mdpi.com Such reactions would involve the use of a directing group to guide a metal catalyst to a specific C-H bond on the cyclopropyl ring, enabling its subsequent conversion to a C-C or C-heteroatom bond. The development of such a regioselective functionalization would be a significant step forward in the diversification of this class of compounds.
Table 1: Methodologies for Regioselective Substitution on Cyclopropyl Rings
| Methodology | Description | Key Features | Potential Application to Target Scaffold |
| Diastereoselective Cyclopropanation | Cyclopropanation of a substituted alkene to introduce desired functionality onto the cyclopropane ring at the point of synthesis. nih.govnih.gov | High diastereoselectivity, broad alkene scope. | Synthesis of derivatives with substituents at the 1- or 2-position of the cyclopropyl ring. |
| Transition-Metal-Catalyzed C-H Activation | Directed functionalization of a specific C-H bond on the cyclopropyl ring using a metal catalyst. mdpi.com | High regioselectivity, atom economy. | Introduction of functional groups onto the cyclopropyl ring of the pre-formed amino acid. |
Cyclopropyl Ring Expansion and Contraction Methodologies
The strained nature of the cyclopropane ring makes it susceptible to ring-opening and rearrangement reactions, which can be harnessed to synthesize larger or smaller ring systems. These transformations can lead to novel scaffolds with distinct conformational properties.
Ring Expansion:
Ring expansion of cyclopropyl ketones to cyclopentanones, a process that typically faces challenges due to the unfavored 5-endo-trig cyclization, has been achieved under acidic conditions (TfOH or BF3·Et2O). nih.gov This stereoconvergent reaction is facilitated by the presence of a strong aryl donor and the Thorpe-Ingold effect on a quaternary cyclopropyl center. nih.gov For derivatives of this compound, conversion of the carboxylic acid to a ketone functionality would be a prerequisite for applying such a methodology.
Photochemical ring expansion offers another avenue. For instance, light-mediated ring expansion of oxetanes to tetrahydrofurans proceeds through a diradical mechanism and demonstrates high efficiency under mild conditions. nih.gov While not directly demonstrated on cyclopropanes, the underlying principles of photochemical rearrangements could potentially be adapted for the expansion of suitably functionalized cyclopropyl derivatives.
Ring Contraction:
Photochemical ring contraction has been observed in larger ring systems, such as the conversion of a tetrahydropyridazinone to a pyrrolidinone. rsc.org The application of photochemical methods to induce ring contraction of a cyclopropyl system is less common but represents an area for potential exploration, likely proceeding through high-energy intermediates.
Lewis Acid-Catalyzed Ring Opening:
Lewis acids can catalyze the ring-opening of cyclopropanes, particularly donor-acceptor cyclopropanes, with various nucleophiles. nih.govresearchgate.net The regioselectivity of the ring opening is a key consideration. For instance, the ring-opening of bicyclo[1.1.0]butanes with 2-naphthols catalyzed by Bi(OTf)3 proceeds with high diastereoselectivity to afford trisubstituted cyclobutanes. nih.gov While not a direct expansion or contraction, such ring-opening functionalizations provide access to acyclic or larger cyclic structures from the cyclopropyl precursor.
Table 2: Ring Expansion and Contraction Methodologies
| Methodology | Transformation | Conditions | Key Features |
| Acid-Catalyzed Ring Expansion | Cyclopropyl Ketone → Cyclopentanone | TfOH or BF3·Et2O | Stereoconvergent, modular construction. nih.gov |
| Photochemical Ring Expansion | Oxetane → Tetrahydrofuran | Light | Mild, efficient, diradical mechanism. nih.gov |
| Photochemical Ring Contraction | Tetrahydropyridazinone → Pyrrolidinone | Light | Access to smaller ring systems. rsc.org |
| Lewis Acid-Catalyzed Ring Opening | Bicyclobutane → Trisubstituted Cyclobutane | Bi(OTf)3 | High diastereoselectivity, mild conditions. nih.gov |
Combinatorial and Parallel Synthesis Approaches for Derivative Libraries
The generation of libraries of structurally diverse compounds is crucial for drug discovery. Combinatorial and parallel synthesis techniques are powerful tools for the rapid creation of such libraries based on the this compound scaffold.
Ugi Four-Component Reaction (Ugi-4CR):
The Ugi-4CR is a highly efficient one-pot reaction that combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce an α-acylamino carboxamide. beilstein-journals.orgnih.gov This reaction is particularly well-suited for generating libraries of peptidomimetics. By using this compound as the carboxylic acid component, a diverse library of derivatives can be synthesized by varying the other three components. The Ugi reaction is known for its high atom economy and tolerance of a wide range of functional groups. mdpi.com A variation, the Ugi 5-center-4-component reaction (U-5C-4CR), can be employed using α-amino acids as bifunctional reagents, further expanding the possibilities for creating complex scaffolds. mdpi.comnih.gov
Parallel Synthesis:
Parallel synthesis involves the simultaneous synthesis of a large number of individual compounds in a spatially separated manner, often in multi-well plates. This approach can be carried out in either the solution phase or on a solid support.
Solution-Phase Parallel Synthesis: This method allows for the synthesis of libraries of compounds without the need for attachment to a solid support. nih.govnih.gov Purification of the final products can be a challenge, but strategies such as using scavenger resins can be employed. This approach is well-suited for creating libraries of amides or esters of this compound by reacting the parent acid with a diverse set of amines or alcohols in parallel.
Solid-Phase Parallel Synthesis: In this technique, the starting material is attached to a solid support (resin), and subsequent reactions are carried out. mdpi.comsemanticscholar.org Excess reagents and by-products are easily removed by washing the resin. This method is highly amenable to automation and is ideal for generating large libraries of compounds. The this compound scaffold could be attached to a resin, and then a variety of building blocks could be added in a stepwise fashion to create a diverse library of derivatives.
Table 3: Combinatorial and Parallel Synthesis Approaches
| Approach | Description | Advantages |
| Ugi Four-Component Reaction | One-pot reaction of a carboxylic acid, amine, aldehyde/ketone, and isocyanide. beilstein-journals.orgnih.gov | High efficiency, atom economy, access to complex peptidomimetics. |
| Solution-Phase Parallel Synthesis | Simultaneous synthesis of individual compounds in solution. nih.govnih.gov | No need for solid support, direct analysis of products. |
| Solid-Phase Parallel Synthesis | Synthesis of compounds on a solid support, facilitating purification. mdpi.comsemanticscholar.org | Easy purification, amenability to automation, suitable for large libraries. |
Vii. Research Applications and Mechanistic Insights of 2 Cyclopropyl 2 Acetamidopropanoic Acid in Chemical Biology
Role as a Chiral Building Block in Advanced Organic Synthesis
The synthesis of complex and biologically active molecules often relies on the use of chiral building blocks that can introduce specific three-dimensional arrangements of functional groups. jst.go.jp 2-Cyclopropyl-2-acetamidopropanoic acid, with its defined stereochemistry at the α-carbon, serves as an important precursor in the stereoselective synthesis of more elaborate structures. nih.gov
The cyclopropane (B1198618) ring is a structural motif present in a variety of natural products, including terpenes, fatty acid metabolites, and unusual amino acids. marquette.edu The incorporation of cyclopropyl-containing amino acids into peptides can impart significant conformational rigidity, a feature often crucial for biological activity. jst.go.jp While direct incorporation of this compound into a known natural product is not extensively documented in publicly available literature, its utility can be inferred from the synthesis of analogous compounds. For instance, cyclopropane-containing amino acids have been successfully integrated into bioactive peptides, where they act as key elements to enforce a specific conformation and improve resistance to enzymatic degradation. jst.go.jp The synthesis of Curacin A, a compound that interacts with the tubulin protein, involved the use of a cyclopropyl-containing fragment, highlighting the importance of such building blocks in achieving specific stereochemical outcomes. marquette.edu
The general strategy for incorporating building blocks like this compound into a larger molecule, such as a peptidomimetic, is outlined in the table below.
| Step | Description | Key Considerations |
| 1. Protection | The carboxylic acid and amino groups of the building block are protected to prevent unwanted side reactions during coupling. | Orthogonal protecting groups are often used to allow for selective deprotection later in the synthesis. |
| 2. Activation | The carboxylic acid of the protected building block is activated to facilitate amide bond formation. | Common activating agents include carbodiimides or the formation of an active ester. |
| 3. Coupling | The activated building block is reacted with another amino acid or a peptide fragment. | Reaction conditions are optimized to ensure high coupling efficiency and minimize racemization. |
| 4. Deprotection | The protecting groups are removed to yield the final product or an intermediate for further elaboration. | Deprotection methods must be compatible with the other functional groups in the molecule. |
Chemical biology probes are essential tools for studying biological systems, allowing for the investigation of protein function, target identification, and the elucidation of cellular pathways. researchgate.net The generation of diverse libraries of small molecules is a cornerstone of probe discovery. α,α-Disubstituted amino acids, such as this compound, are particularly useful in this context because they can serve as scaffolds to create molecules with well-defined three-dimensional shapes. researchgate.netjst.go.jp
By incorporating this constrained amino acid into a core structure, a variety of functional groups can be appended to create a library of probes. The rigid cyclopropyl (B3062369) group helps to pre-organize these functional groups in space, which can lead to higher affinity and selectivity for a biological target. nih.gov The synthesis of diverse cyclopropane scaffolds has been shown to be a valuable strategy for creating collections of optically active molecules for medicinal chemistry. rochester.edu
Integration into DNA-Encoded Chemical Libraries (DECLs) for Ligand Discovery
DNA-Encoded Chemical Libraries (DECLs) have become a transformative technology for the discovery of new ligands for a wide range of biological targets. nih.govnih.gov This technology relies on the synthesis of vast libraries of small molecules, where each molecule is covalently attached to a unique DNA sequence that serves as an amplifiable barcode for its identification. nih.govsci-hub.se
The successful construction of a DECL depends on the use of DNA-compatible chemical reactions. nih.gov The incorporation of building blocks like this compound into a DECL requires a linker that can be attached to the DNA barcode and a reactive handle on the amino acid that allows for further chemical diversification. acs.org A common approach involves using a bifunctional scaffold to which building blocks can be attached in a combinatorial fashion. nih.gov
The general design of a DECL often starts with a central scaffold that is attached to the DNA barcode. This scaffold typically has multiple reactive sites that can be elaborated through a series of "split-and-pool" synthesis steps. acs.orgresearchgate.net For a building block like this compound, the carboxylic acid could be coupled to an amine on the scaffold, while the acetamido group could potentially be modified or replaced to allow for further diversification. The choice of scaffold is critical as it influences the geometry and rigidity of the final library members. nih.gov
| Linker/Scaffold Component | Function | Example |
| DNA-Conjugation Moiety | Covalently attaches the chemical structure to the DNA barcode. | An amino-modified oligonucleotide. |
| Central Scaffold | Provides a framework for the combinatorial attachment of building blocks. | A diamino acid or a rigid aromatic core. nih.gov |
| Reactive Handles | Functional groups on the building blocks and scaffold that allow for chemical reactions. | Carboxylic acids, amines, alkynes, azides. nih.gov |
The screening of a DECL involves incubating the library with a target protein, followed by affinity-based selection to isolate the binding molecules. nih.gov The DNA barcodes of the enriched molecules are then amplified by PCR and identified by high-throughput sequencing. nih.govresearchgate.net The resulting sequencing data provides a list of the DNA sequences that were enriched during the selection process.
The analysis of this data involves several key steps:
Counting the frequency of each unique DNA barcode in the selected and non-selected pools.
Calculating an enrichment factor for each barcode, which is typically the ratio of its frequency in the selected pool to its frequency in the non-selected pool.
Identifying statistically significant hits by setting a threshold for the enrichment factor and the absolute number of reads.
Deconvoluting the chemical structures corresponding to the enriched barcodes to identify the small molecules responsible for binding.
Analyzing structure-activity relationships (SAR) from the enriched compounds to guide the design of follow-up experiments and lead optimization. acs.org
Computational tools are often employed to manage and analyze the large datasets generated from DECL screenings. chemrxiv.org These tools can help to visualize the chemical space of the library and identify common structural motifs among the hits.
Investigational Interactions with Biological Targets and Mechanistic Exploration
While specific biological targets for this compound have not been extensively reported in the literature, the unique properties of the cyclopropyl group suggest several avenues for investigation. Cyclopropane-containing molecules have been shown to act as inhibitors of various enzymes, often through mechanisms that exploit the ring strain of the cyclopropyl moiety. grantome.comnih.gov
For example, cyclopropyl-containing compounds have been designed as mechanism-based inhibitors, where the enzyme's catalytic action on the inhibitor leads to the formation of a reactive species that covalently modifies the enzyme. grantome.com The cyclopropyl group can also serve as a rigid scaffold to orient functional groups in a way that promotes high-affinity binding to a target protein. acs.org The evaluation of peptidomimetics containing cyclopropane derivatives against enzymes like Ras farnesyltransferase has provided insights into the conformational requirements of the enzyme's active site. acs.orgnih.gov
Future research on this compound could involve its incorporation into peptidomimetics to probe the active sites of proteases or other enzymes. Furthermore, its use in DECL screening campaigns against a wide range of protein targets could reveal novel and unexpected biological activities.
Molecular Recognition and Ligand-Protein Binding Studies
Currently, there is no specific information available in the public domain detailing the molecular recognition patterns or specific ligand-protein binding studies involving this compound. General principles of molecular recognition involve the specific, non-covalent interaction between a ligand and a biological macromolecule, such as a protein. These interactions are governed by a variety of forces including hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. The unique combination of a cyclopropyl group, an acetamido moiety, and a carboxylic acid function on a chiral center suggests that this compound could, in principle, engage in specific interactions within a protein's binding pocket. However, without experimental data from techniques such as X-ray crystallography, NMR spectroscopy, or isothermal titration calorimetry for this specific compound, any discussion of its binding mode or affinity for any particular protein target remains speculative.
Modulation of Enzymatic Activity and Signal Transduction Pathways
Detailed research findings on the modulation of specific enzymatic activities or signal transduction pathways by this compound are not present in the available scientific literature. Consequently, there is no evidence to report on its effects on:
Creatine (B1669601) Kinase Inhibition: There are no published studies investigating the inhibitory activity of this compound against creatine kinase, an enzyme crucial for energy homeostasis in cells with high and fluctuating energy demands.
E3 Ubiquitin Ligase Binding: The interaction of this compound with E3 ubiquitin ligases, which are key regulators of protein degradation and cellular signaling, has not been documented.
Ras Inhibition: There is no available data to suggest that this compound has been investigated as an inhibitor of Ras proteins, a family of small GTPases that are critical in signal transduction pathways regulating cell growth, differentiation, and survival.
Integrin Antagonism: While the field of integrin antagonism is an active area of research for the development of therapeutics for a variety of diseases, there are no specific studies that identify or characterize this compound as an antagonist of any integrin subtype.
Development as Biochemical Probes in Receptor Binding Assays
The utility of a molecule as a biochemical probe, for instance in receptor binding assays, hinges on its ability to specifically interact with a target of interest, often with high affinity, and typically incorporating a reporter element (e.g., a radiolabel, fluorescent tag, or biotin). There is no information in the scientific literature to indicate that this compound has been developed or utilized as a biochemical probe for receptor binding assays. Such development would first require the identification of a specific biological target for this compound.
Prodrug Design and Bioconjugation Strategies for Enhanced Research Efficacy
While prodrug design and bioconjugation are common strategies to improve the physicochemical properties, delivery, and efficacy of biologically active molecules, there are no published reports of such approaches being applied specifically to this compound.
Prodrug Design: The carboxylic acid moiety of this compound could theoretically be modified to form ester or amide prodrugs. This approach is often used to enhance properties like membrane permeability or to achieve targeted release of the active compound. However, without a known biological target or activity for the parent molecule, the rationale and application of a prodrug strategy remain undeveloped in the public record.
Bioconjugation Strategies: Bioconjugation involves linking a molecule to another biomolecule, such as a peptide, antibody, or oligonucleotide, to direct it to a specific site of action or to imbue it with new functionalities. There is no evidence of this compound being used in such bioconjugation strategies, which would again presuppose a defined biological activity or target.
Viii. Analytical Methodologies for 2 Cyclopropyl 2 Acetamidopropanoic Acid in Research Settings
Chromatographic Separation Techniques for Purity and Isomer Analysis
Chromatography is a cornerstone of analytical chemistry, providing high-resolution separation of complex mixtures. For 2-Cyclopropyl-2-acetamidopropanoic acid, various chromatographic techniques are indispensable for assessing purity and resolving its isomeric forms.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis and purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for such analyses.
In a typical RP-HPLC method, a C18 column is used as the stationary phase, which is nonpolar. The mobile phase is a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (such as acetonitrile or methanol). researchgate.netpensoft.netpensoft.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the pH of the mobile phase and the ratio of the organic solvent, the retention time of the compound can be optimized for effective separation from impurities. researchgate.netpensoft.netpensoft.net Isocratic elution, where the mobile phase composition remains constant, is often suitable for routine purity analysis. researchgate.netpensoft.netpensoft.net Detection is commonly performed using a UV/VIS detector at a wavelength where the compound exhibits maximum absorbance. researchgate.netpensoft.netpensoft.net
A well-developed HPLC method should be validated according to established guidelines to ensure its accuracy, precision, linearity, and specificity for the quantitative determination of this compound.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 30 °C |
| Injection Volume | 10 µL |
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. These stereoisomers may exhibit different biological activities, making their separation and quantification essential. vt.edu Chiral chromatography is the definitive method for resolving enantiomers.
This can be achieved in two primary ways: using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). nih.gov CSPs are columns where a chiral selector is immobilized on the stationary support. The enantiomers interact differently with the CSP, leading to different retention times and, thus, separation. Polysaccharide-based CSPs are widely used for their broad applicability. vt.edu
Alternatively, a chiral selector, such as a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin), can be added to the mobile phase. nih.gov The enantiomers form transient diastereomeric complexes with the CMPA, which can then be separated on a standard achiral column like a C18. nih.gov The pH of the mobile phase, the concentration of the chiral selector, and the column temperature are critical parameters that need to be optimized to achieve baseline resolution of the enantiomers. nih.gov
Table 2: Example Chiral HPLC Conditions for Enantiomeric Resolution
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane:Isopropanol with a small percentage of an acidic modifier (e.g., trifluoroacetic acid) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, being a polar and non-volatile amino acid derivative, is not directly amenable to GC analysis. However, it can be analyzed by GC after conversion into a more volatile derivative.
Derivatization is a chemical reaction that modifies the analyte to increase its volatility and thermal stability. Common derivatization strategies for organic acids involve esterification, for example, by reacting the carboxylic acid group with an alcohol in the presence of an acid catalyst. The resulting ester is significantly more volatile and can be readily analyzed by GC.
The derivatized sample is injected into the GC, where it is vaporized and separated on a column. The choice of column is critical, with polar columns often being used for the separation of polar derivatives. A flame ionization detector (FID) is commonly used for the detection of organic compounds.
Electrophoretic Techniques for Purity Assessment and Charge-Based Separations
Electrophoresis is a family of analytical techniques that separate ions based on their mobility in an electric field. juniata.edu Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged species like amino acids and their derivatives. nih.govcreative-proteomics.com
In CE, the separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). oup.com When a high voltage is applied across the capillary, analytes migrate according to their charge-to-size ratio. Since this compound is an amino acid derivative, its charge will depend on the pH of the BGE. This property can be exploited for its separation from charged impurities.
For enhanced detection, derivatization of the amino group with a chromophoric or fluorophoric reagent can be performed prior to CE analysis. oup.com This pre-column derivatization significantly improves the sensitivity of the method. oup.com CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.govoup.com
Hyphenated Techniques for Comprehensive Identification and Quantification (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry (MS), provide a powerful tool for both the identification and quantification of analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. rsc.org This technique is particularly valuable for the analysis of this compound in complex matrices. After separation on an HPLC column, the eluent is introduced into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). LC-MS can provide the molecular weight of the compound, and tandem mass spectrometry (LC-MS/MS) can be used for structural elucidation and highly selective quantification. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the detection power of MS. researchgate.net As with standalone GC, derivatization of this compound is necessary to make it volatile. researchgate.net Following separation in the GC column, the analyte enters the mass spectrometer, where it is fragmented and detected. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification of the compound. GC-MS is a highly sensitive and specific technique for the analysis of volatile organic compounds. researchgate.net
Table 3: Comparison of Analytical Methodologies
| Technique | Principle | Application for this compound |
| HPLC | Differential partitioning between stationary and mobile phases | Purity assessment and quantification |
| Chiral Chromatography | Differential interaction with a chiral selector | Separation of enantiomers |
| GC | Separation of volatile compounds in a gaseous mobile phase | Analysis of volatile derivatives |
| CE | Separation of ions based on electrophoretic mobility | Purity assessment based on charge |
| LC-MS | HPLC separation followed by mass spectrometric detection | Identification and quantification, especially in complex matrices |
| GC-MS | GC separation followed by mass spectrometric detection | Definitive identification of volatile derivatives |
Ix. Future Research Directions and Emerging Paradigms for 2 Cyclopropyl 2 Acetamidopropanoic Acid
Development of Next-Generation Asymmetric Synthetic Pathways
The biological activity of chiral molecules is highly dependent on their stereochemistry. Consequently, the development of efficient and highly selective asymmetric syntheses for 2-Cyclopropyl-2-acetamidopropanoic acid is paramount. While classical methods may be employed, future research will likely focus on more sustainable and scalable approaches.
Key future directions include:
Organocatalysis : Shifting away from potentially toxic and expensive metal catalysts, organocatalytic methods offer a greener approach to asymmetric synthesis. Chiral organocatalysts could be designed to facilitate the enantioselective construction of the cyclopropane (B1198618) ring or the stereoselective installation of the amino group.
Biocatalysis : The use of enzymes, such as imine reductases (IREDs) or transaminases, presents a powerful strategy for producing enantiomerically pure amino acids. nih.gov Researchers could employ directed evolution or metagenomic screening to identify or engineer enzymes capable of recognizing precursors to this compound, yielding the desired enantiomer with high fidelity and under mild, aqueous conditions. nih.govmdpi.com A recently developed NADH-driven biocatalytic system has shown high efficiency in synthesizing (S)-cyclopropylglycine, a related non-natural amino acid, suggesting a viable path for similar complex molecules. mdpi.com
Flow Chemistry : Continuous flow synthesis offers advantages in safety, scalability, and reaction control compared to batch processing. Developing a telescoped flow process for the asymmetric synthesis of this compound would enable more efficient production for research and potential commercial applications.
| Synthetic Approach | Potential Advantages | Key Challenges | Relevant Precedents |
|---|---|---|---|
| Asymmetric Metal Catalysis | High turnover, well-established | Metal contamination, cost, ligand synthesis | Rhodium- and Copper-catalyzed cyclopropanation |
| Chiral Organocatalysis | Lower toxicity, operational simplicity, greener | Catalyst loading, substrate scope | Squaramide-catalyzed alkylations mdpi.com |
| Biocatalysis / Enzymatic Synthesis | High enantioselectivity, mild conditions, sustainable | Enzyme discovery and engineering, substrate specificity | Imine Reductase (IRED) mediated amination nih.gov |
Exploration of Bio-orthogonal and Click Chemistry Applications
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The small, rigid cyclopropyl (B3062369) group of this compound makes it an intriguing scaffold for developing novel bio-orthogonal tools.
A promising avenue of research involves the chemical conversion of the cyclopropane to a cyclopropene (B1174273). The high ring strain of cyclopropenes makes them exceptionally reactive partners in bio-orthogonal ligations, particularly in strain-promoted cycloadditions with tetrazines or through photo-activated "photoclick" chemistry. nih.gov
Future research could focus on:
Genetically Encoding a Cyclopropene Analogue : By developing an orthogonal aminoacyl-tRNA synthetase/tRNA pair, a cyclopropene-containing version of this amino acid could be site-specifically incorporated into proteins in living cells. nih.gov This would transform the target protein into a platform for rapid, catalyst-free labeling with fluorescent probes, affinity tags, or imaging agents. nih.govnih.gov
Developing "Turn-On" Probes : The cyclopropene moiety can be chemically "caged" with groups that are cleaved by specific enzymes or by light. nih.gov This would allow for the spatiotemporal control of protein labeling, enabling researchers to visualize dynamic processes like protein trafficking or activation in real-time. nih.gov
| Bio-orthogonal Reaction | Reactive Handle | Key Features | Potential Application |
|---|---|---|---|
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., Cyclooctyne) | Copper-free, biocompatible | General protein labeling |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Strained Alkene (e.g., Cyclopropene ) + Tetrazine | Extremely fast kinetics, fluorogenic potential | Rapid labeling of low-abundance proteins |
| Photoclick Chemistry | Cyclopropene + Photo-activated Tetrazole | Light-activated, spatiotemporal control nih.gov | Tracking protein dynamics in live cells |
| Phosphine Ligation | Cyclopropenone | Utilizes a distinct nucleophilic pathway acs.org | Orthogonal labeling with other chemistries |
Advanced Applications in Targeted Protein Degradation and Chemical Genetics
Targeted protein degradation (TPD) is a therapeutic strategy that uses small molecules to eliminate disease-causing proteins via the cell's own degradation machinery. nih.gov Technologies like Proteolysis-Targeting Chimeras (PROTACs) consist of a bifunctional molecule that simultaneously binds a target protein and an E3 ubiquitin ligase, leading to the target's destruction. nih.gov
The incorporation of unnatural amino acids (UAAs) like this compound into specific proteins offers a novel approach for TPD and chemical genetics:
Site-Specific PROTAC Anchoring : If this UAA is incorporated into a protein of interest, its unique cyclopropyl group could serve as an inert and specific anchoring point. A custom-designed PROTAC could then be developed to bind this UAA, providing an orthogonal handle to induce degradation without needing a native ligand for the target protein. This could open up the "undruggable" proteome to TPD.
Molecular Glue Development : Molecular glues are smaller molecules that induce proximity between a target protein and an E3 ligase. broadinstitute.org The unique conformation conferred by the cyclopropyl group could be exploited to design novel molecular glues that stabilize a previously inaccessible protein-E3 ligase interface.
Chemical Genetics Probes : The introduction of this UAA can act as a minimal structural perturbation to probe protein function. Its rigid structure can be used to study the effects of conformational constraint on protein-protein interactions or enzyme activity, providing insights that are not achievable with natural amino acids.
Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid analysis of vast datasets and predictive modeling. uchicago.edutechnologynetworks.com These technologies can significantly accelerate research into this compound and its derivatives.
Emerging paradigms include:
Predictive Property Modeling : ML algorithms can be trained on existing chemical databases to predict the physicochemical properties, bioactivity, and potential targets of novel compounds. nih.gov This can be used to virtually screen derivatives of this compound to prioritize the most promising candidates for synthesis.
De Novo Design : Generative AI models can design entirely new molecules with desired properties. By using the cyclopropyl amino acid as a starting scaffold, these models could generate novel peptides or small molecules with enhanced stability, cell permeability, or binding affinity for a specific target.
Synthetic Route Prediction : AI tools can analyze the chemical literature to propose novel and efficient synthetic pathways. This could help overcome challenges in the asymmetric synthesis of this compound, suggesting optimal reagents, catalysts, and reaction conditions. nih.gov
UAA Incorporation Prediction : ML models can predict the likelihood of successfully incorporating a specific UAA at a given site within a protein, based on evolutionary and structural data. nih.gov This would guide the rational design of proteins containing this compound for applications in TPD or bio-orthogonal labeling.
| AI / ML Application | Objective | Potential Impact on Research |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity from chemical structure | Prioritize synthesis of high-potential derivatives |
| Generative Adversarial Networks (GANs) | Design novel molecules with desired properties | Discover new therapeutic leads based on the core scaffold |
| Retrosynthesis Prediction | Propose optimal and efficient synthetic routes | Accelerate development of scalable asymmetric syntheses |
| Protein Engineering Models | Predict successful sites for UAA incorporation nih.gov | Streamline the design of proteins for bio-orthogonal and TPD studies |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyclopropyl-2-acetamidopropanoic acid, and how can cyclopropane ring introduction be optimized?
- Methodology : Cyclopropane rings are typically introduced via [2+1] cycloaddition or alkylation of cyclopropane precursors. For example, methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS 535936-86-8) can serve as a key intermediate for subsequent acetylation and hydrolysis steps . Computational tools (e.g., DFT) can optimize reaction conditions (temperature, solvent polarity) to minimize ring strain and improve yields.
- Data : Cyclopropyl-containing intermediates often require characterization by -NMR to confirm stereochemistry (e.g., cyclopropyl proton splitting patterns at δ 0.5–1.5 ppm) and FT-IR for amide bond validation (~1650 cm) .
Q. How should researchers handle this compound to mitigate acute toxicity risks?
- Methodology : Follow GHS Category 4 protocols for acute toxicity (oral, dermal, inhalation):
- Use fume hoods for powder handling to avoid inhalation .
- Wear nitrile gloves (EN 374 standard) and protective eyewear (EN 166) during synthesis .
- Store at -20°C in moisture-free environments to prevent degradation .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology :
- HPLC-MS : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients.
- X-ray crystallography : Resolve cyclopropane ring geometry and confirm spatial constraints .
- TGA/DSC : Assess thermal stability (decomposition >200°C typical for cyclopropane derivatives) .
Q. How can a standard solution of this compound be prepared for bioactivity assays?
- Methodology :
- Dissolve 0.1 g in 100 mL phosphate buffer (pH 7.4) for a 1 mM stock.
- Adjust pH using iterative titrations (similar to 2-hydroxypropanoic acid protocols) to ensure solubility and stability .
Advanced Research Questions
Q. How does the cyclopropyl group influence conformational rigidity in peptide incorporation, and what computational tools validate these effects?
- Methodology :
- Use molecular dynamics simulations (AMBER or GROMACS) to compare backbone dihedral angles () of cyclopropyl-modified peptides vs. natural analogs.
- Circular dichroism (CD) : Monitor α-helix or β-sheet stabilization in model peptides .
- Data : Cyclopropyl constraints reduce conformational entropy by ~30%, enhancing receptor binding selectivity in opioid peptide analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Structure-activity relationship (SAR) studies : Systematically modify the acetamido or cyclopropyl groups to isolate pharmacophores.
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC protocols) across studies to identify confounding variables .
Q. How can stability under physiological conditions be assessed for drug delivery applications?
- Methodology :
- In vitro hydrolysis : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours.
- Caco-2 permeability assays : Evaluate intestinal absorption potential using P values .
Q. What role do stereochemical factors play in its enzymatic interactions?
- Methodology :
- Chiral HPLC : Separate enantiomers using cellulose-based columns.
- Enzyme kinetics : Compare and for (R)- and (S)-enantiomers with target enzymes (e.g., proteases) .
- Data : Enantiomeric excess >98% is critical for avoiding off-target effects in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
